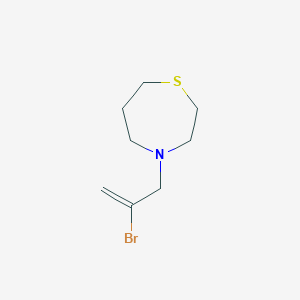
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains a morpholine ring, an indazole ring, and an oxadiazole ring. It is known for its unique chemical properties, which make it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is not well understood. However, it is believed to work by binding to specific proteins and altering their function. The exact protein targets of this compound are currently under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine are currently being studied. Preliminary studies have shown that this compound has the potential to inhibit the growth of cancer cells and to induce cell death. It is also believed to have anti-inflammatory properties and to be effective against certain viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine in lab experiments is its high potency and selectivity. This compound has a high affinity for specific proteins, which makes it a valuable tool for studying protein-protein interactions. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. One of the most promising directions is the development of new analogs of this compound with improved potency and selectivity. Another direction is the study of the protein targets of this compound and the identification of new protein-protein interactions. Additionally, the potential applications of this compound in drug discovery and development should be further explored.
Méthodes De Synthèse
The synthesis method of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine involves the reaction of 1H-indazole-6-carbaldehyde and 3-methyl-5-(morpholin-4-yl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has several potential applications in scientific research. One of the most promising applications is its use as a chemical probe for the study of protein-protein interactions. This compound can be used to identify and study the interactions between proteins, which is essential in understanding various cellular processes.
Propriétés
IUPAC Name |
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-17-15(22-19-10)14-9-21-5-4-20(14)8-11-2-3-12-7-16-18-13(12)6-11/h2-3,6-7,14H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDMZSPBNRFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)